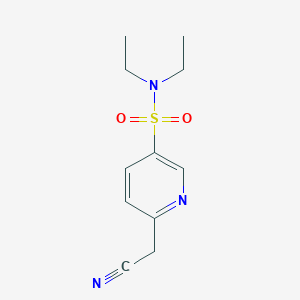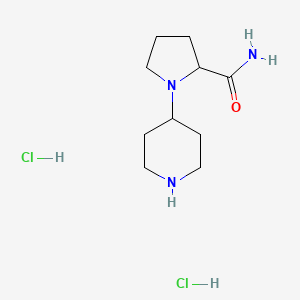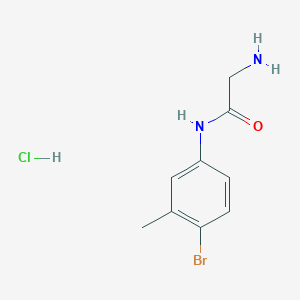
Clorhidrato de 3-(Piperazina-1-carbonil)fenol
Descripción general
Descripción
3-(Piperazine-1-carbonyl)phenol hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperazine-1-carbonyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazine-1-carbonyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de Afinidad a los Adrenorreceptores
Este compuesto se ha utilizado en el estudio de su afinidad por los adrenorreceptores α(1). La investigación implica ensayos de unión de radioligandos utilizando [^(3)H]-prazosina como ligando para comprender la interacción entre el compuesto y los adrenorreceptores . Esto es crucial para el desarrollo de medicamentos que se dirigen a problemas cardiovasculares y para comprender las posibles propiedades antiarrítmicas del compuesto.
Aplicaciones en la Ciencia de los Materiales
Los científicos han explorado el uso del clorhidrato de 3-(Piperazina-1-carbonil)fenol en la ciencia de los materiales. Sus propiedades químicas únicas lo convierten en una herramienta valiosa para crear nuevos materiales con propiedades eléctricas, mecánicas o térmicas específicas .
Pruebas Farmacéuticas
El compuesto está disponible para pruebas farmacéuticas para garantizar la seguridad y la eficacia de los nuevos fármacos. Sirve como un estándar de referencia de alta calidad para obtener resultados precisos, lo cual es esencial en el proceso de desarrollo de fármacos .
Síntesis Química
Debido a su alta pureza y estructura química específica, el this compound es un reactivo importante en la síntesis química. Ayuda en la creación de moléculas complejas que pueden tener diversas aplicaciones en química y farmacología .
Química Analítica
En química analítica, este compuesto se utiliza como estándar para calibrar instrumentos y validar métodos. Su calidad constante garantiza resultados confiables y reproducibles en los procedimientos analíticos .
Investigación en Ciencias de la Vida
El papel del compuesto en la investigación en ciencias de la vida es significativo. Se puede utilizar en experimentos de biología molecular, como estudios de unión de proteínas o como parte de una biblioteca de compuestos para la detección de alto rendimiento para descubrir nuevas actividades biológicas .
Cromatografía
El this compound se puede utilizar en cromatografía como un compuesto de referencia para ayudar a identificar y cuantificar sustancias dentro de una mezcla, debido a su firma química distintiva .
Investigación en Neurociencias
En neurociencia, la interacción del compuesto con los receptores de piperazina se puede estudiar para comprender sus efectos en el sistema nervioso central. Esto puede conducir a conocimientos sobre el tratamiento de trastornos neurológicos .
Mecanismo De Acción
Target of Action
The primary target of 3-(Piperazine-1-carbonyl)phenol hydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor plays a crucial role in the serotonin system, which is involved in various physiological processes such as mood regulation, appetite, and sleep .
Mode of Action
3-(Piperazine-1-carbonyl)phenol hydrochloride acts as an agonist at the serotonin 2C receptor . This means that it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin . The activation of the 5-HT2CR can modulate the behavioral and neurochemical effects of certain substances .
Biochemical Pathways
Upon activation of the serotonin 2C receptor by 3-(Piperazine-1-carbonyl)phenol hydrochloride, various biochemical pathways are affected . One of these is the serotonin system itself, which can influence the behavioral and neurochemical effects of other substances . The exact downstream effects of this activation are complex and depend on the specific physiological context .
Pharmacokinetics
It is known that the compound is metabolized in the liver, with cytochrome p450 enzymes playing a role in this process . These factors can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The activation of the serotonin 2C receptor by 3-(Piperazine-1-carbonyl)phenol hydrochloride can result in various molecular and cellular effects . For instance, it has been shown to modulate the behavioral and neurochemical effects of certain substances . The exact outcomes can vary depending on the specific physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Piperazine-1-carbonyl)phenol hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Furthermore, individual factors such as the patient’s metabolic rate and the presence of certain enzymes can also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
3-(Piperazine-1-carbonyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 3-(Piperazine-1-carbonyl)phenol hydrochloride and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may bind to other proteins, such as transporters and receptors, affecting their function and altering cellular processes.
Cellular Effects
The effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 3-(Piperazine-1-carbonyl)phenol hydrochloride can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. In terms of cellular metabolism, this compound may impact the production and utilization of energy, as well as the synthesis and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of 3-(Piperazine-1-carbonyl)phenol hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 3-(Piperazine-1-carbonyl)phenol hydrochloride may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately result in the observed cellular and biochemical effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride.
Temporal Effects in Laboratory Settings
The effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-(Piperazine-1-carbonyl)phenol hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, studies in animal models have shown that high doses of 3-(Piperazine-1-carbonyl)phenol hydrochloride can cause toxicity and adverse effects, such as liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response. These findings highlight the importance of carefully controlling the dosage of 3-(Piperazine-1-carbonyl)phenol hydrochloride in experimental settings to avoid potential adverse effects.
Metabolic Pathways
3-(Piperazine-1-carbonyl)phenol hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-(Piperazine-1-carbonyl)phenol hydrochloride can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. These interactions can result in changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3-(Piperazine-1-carbonyl)phenol hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 3-(Piperazine-1-carbonyl)phenol hydrochloride can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its ability to cross cellular membranes and its affinity for different tissue types.
Subcellular Localization
The subcellular localization of 3-(Piperazine-1-carbonyl)phenol hydrochloride is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, 3-(Piperazine-1-carbonyl)phenol hydrochloride may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of 3-(Piperazine-1-carbonyl)phenol hydrochloride ultimately determines its specific effects on cellular processes and overall cellular function.
Propiedades
IUPAC Name |
(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDTYXXSKORDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)


![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)

